![molecular formula C18H22N2O3S B2927444 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798486-40-4](/img/structure/B2927444.png)
3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Antihyperglycemic Activity
Thiazolidine-2,4-dione derivatives are known for their antihyperglycemic properties, which make them valuable in the research and treatment of diabetes. They function by modulating the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose and lipid metabolism .
Antitumor Properties
These derivatives also exhibit antitumor activities. They have been studied for their potential to inhibit cancer cell growth and proliferation, making them candidates for anticancer drug development .
Anti-inflammatory and Antiarthritic Effects
The anti-inflammatory properties of thiazolidine-2,4-dione derivatives make them useful in the study of inflammatory diseases. They have also shown promise in antiarthritic research, potentially aiding in the development of treatments for arthritis .
Antimicrobial Potential
Research has indicated that these compounds possess antimicrobial activities against various pathogens, including E. coli and S. typhi, which could lead to new antimicrobial agents .
Partial Activation of PPAR-γ
Recent studies have focused on designing thiazolidinedione analogs as partial activators of PPAR-γ to mitigate adverse effects associated with full activation. This research is crucial for developing safer antidiabetic medications .
Anticancer Activity
Thiazolidine derivatives have been synthesized and shown to possess anticancer activity against specific cancer cell lines, such as MCF-7, indicating their potential use in cancer therapy .
Synthesis and Characterization
The synthesis and physicochemical characterization of new thiazolidine-2,4-dione derivatives is an ongoing area of research. These studies are essential for understanding the properties and potential therapeutic applications of these compounds .
Future Directions
The future directions for the research and development of piperidine derivatives, including “3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .
properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSJVNPMIAWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione |
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